molecular formula C20H14N2O3S B2607524 2-((2-Cyanophenyl)sulfonyl)-N-phenylbenzenecarboxamide CAS No. 477885-96-4

2-((2-Cyanophenyl)sulfonyl)-N-phenylbenzenecarboxamide

Cat. No.: B2607524
CAS No.: 477885-96-4
M. Wt: 362.4
InChI Key: JXZYOOLJGBAWAZ-UHFFFAOYSA-N
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Description

2-((2-Cyanophenyl)sulfonyl)-N-phenylbenzenecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a cyanophenyl ring, which is further connected to a phenylbenzenecarboxamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyanophenyl)sulfonyl)-N-phenylbenzenecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyanophenyl)sulfonyl)-N-phenylbenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the cyano group can produce amine derivatives.

Scientific Research Applications

2-((2-Cyanophenyl)sulfonyl)-N-phenylbenzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Cyanophenyl)sulfonyl)-N-phenylbenzenecarboxamide involves its interaction with specific molecular targets. The sulfonyl and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide: Similar structure with an isopropyl group instead of a phenyl group.

    Benzenesulfonamide derivatives: Compounds with a sulfonamide group attached to a benzene ring, exhibiting similar chemical properties.

Uniqueness

2-((2-Cyanophenyl)sulfonyl)-N-phenylbenzenecarboxamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of both sulfonyl and cyano groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

2-(2-cyanophenyl)sulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c21-14-15-8-4-6-12-18(15)26(24,25)19-13-7-5-11-17(19)20(23)22-16-9-2-1-3-10-16/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZYOOLJGBAWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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